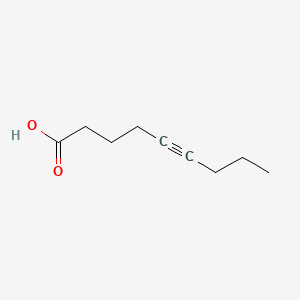
5-Nonynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nonynoic acid is an organic compound with the molecular formula C₉H₁₄O₂. It is a medium-chain fatty acid characterized by the presence of a triple bond between the fifth and sixth carbon atoms in its nine-carbon chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Nonynoic acid can be synthesized through various methods. One common approach involves the oxidation of 5-nonyne using strong oxidizing agents such as potassium permanganate (KMnO₄) or ozone (O₃). The reaction typically requires controlled conditions to ensure the selective oxidation of the triple bond to form the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound often involves the ozonolysis of oleic acid, followed by the reduction of the resulting ozonide to yield the desired product. This method is favored for its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Nonynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form a diketone or carboxylic acid.
Reduction: Hydrogenation of the triple bond yields nonanoic acid.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst
Substitution: Alcohols or amines in the presence of acid catalysts
Major Products Formed:
Oxidation: Nonanoic acid, diketones
Reduction: Nonanoic acid
Substitution: Esters, amides
Applications De Recherche Scientifique
5-Nonynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and as a modulator of enzyme activity.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants
Mécanisme D'action
The mechanism of action of 5-Nonynoic acid involves its interaction with various molecular targets. The triple bond in its structure allows it to participate in unique chemical reactions, such as cycloaddition and radical formation. These reactions can modulate enzyme activity and influence cellular processes. The carboxylic acid group also enables interactions with proteins and other biomolecules, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Nonanoic acid: A saturated fatty acid with similar chain length but lacking the triple bond.
Octynoic acid: An eight-carbon fatty acid with a triple bond.
Decynoic acid: A ten-carbon fatty acid with a triple bond.
Uniqueness: 5-Nonynoic acid is unique due to the position of its triple bond, which imparts distinct chemical reactivity compared to its saturated and unsaturated counterparts. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
56630-34-3 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
non-5-ynoic acid |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h2-3,6-8H2,1H3,(H,10,11) |
Clé InChI |
GIMQQWKASGCRDK-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


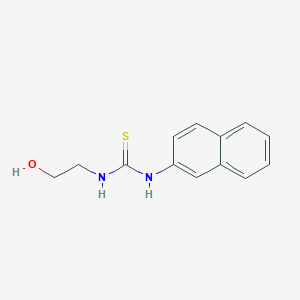
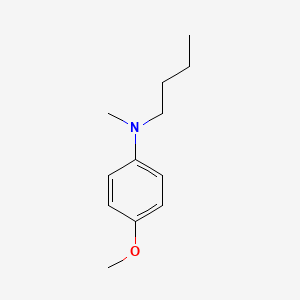
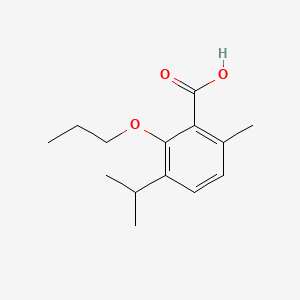
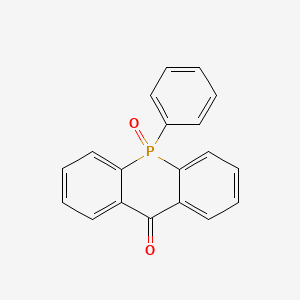
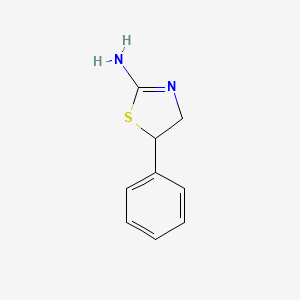
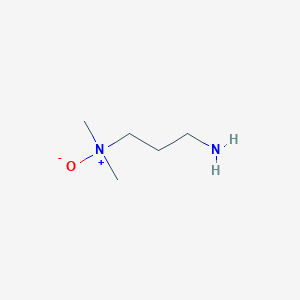
![[4-(Dimethylamino)phenyl]phosphonothioic dichloride](/img/structure/B14638441.png)
![Acetamide, N-[3-(hexyloxy)phenyl]-](/img/structure/B14638443.png)
![[Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14638447.png)
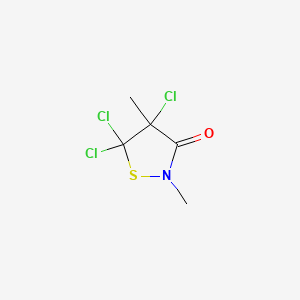
![3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene](/img/structure/B14638468.png)
![2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14638469.png)
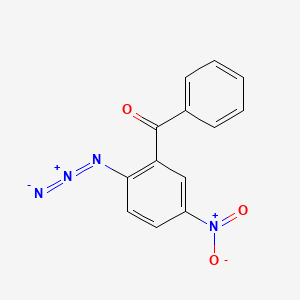
![Bicyclo[4.2.1]nonan-9-ol](/img/structure/B14638482.png)
